N-[2-(1-hydroxyethyl)phenyl]propanamide
CAS No.: 1156642-43-1
Cat. No.: VC4815897
Molecular Formula: C11H15NO2
Molecular Weight: 193.246
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156642-43-1 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.246 |
| IUPAC Name | N-[2-(1-hydroxyethyl)phenyl]propanamide |
| Standard InChI | InChI=1S/C11H15NO2/c1-3-11(14)12-10-7-5-4-6-9(10)8(2)13/h4-8,13H,3H2,1-2H3,(H,12,14) |
| Standard InChI Key | WGKOAGBLNHNXLH-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=CC=CC=C1C(C)O |
Introduction
Synthesis Pathways
The synthesis of N-[2-(1-hydroxyethyl)phenyl]propanamide typically involves the following steps:
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Starting Material:
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The precursor is often a substituted aniline derivative such as 2-aminoacetophenone.
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Reaction Steps:
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The amino group (-NH2) on the aromatic ring undergoes acylation with propanoyl chloride or propanoic anhydride in the presence of a base (e.g., pyridine or triethylamine).
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The hydroxyl group can be introduced via selective oxidation or hydrolysis of an appropriate precursor.
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Purification:
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The product is purified using recrystallization or chromatographic techniques to ensure high purity.
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Biological Activity
While no direct biological studies on this compound were found, structurally related amides have demonstrated:
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Antimicrobial Activity: Some amides inhibit bacterial growth by targeting enzymes involved in cell wall synthesis.
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Anticonvulsant Properties: Aromatic amides have shown efficacy in seizure models by modulating sodium channels.
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Antitubercular Potential: Phenylacetamide derivatives have been explored for activity against Mycobacterium tuberculosis .
Table: Comparison with Related Amides
| Compound Name | Biological Activity | Reference Compound for Similarity |
|---|---|---|
| N-phenylacetamide | Analgesic (e.g., acetaminophen) | Structural similarity to amides |
| N-[4-(2-propyn-1-yloxy)phenyl]acetamide | Anticancer/antimalarial potential | Aromatic substitution |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | Antitubercular activity | Functionalized phenylacetamides |
Limitations and Future Directions
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Research Gaps:
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There are no specific studies on the pharmacological or toxicological properties of N-[2-(1-hydroxyethyl)phenyl]propanamide.
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Future Studies:
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Investigating its biological activity through computational modeling and experimental assays.
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Exploring its potential as a precursor for synthesizing more complex molecules.
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This compound represents an interesting scaffold for further chemical and biological research due to its functional groups and structural versatility.
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